molecular formula C14H15N3O2S B2930379 N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 898441-61-7

N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No. B2930379
CAS RN: 898441-61-7
M. Wt: 289.35
InChI Key: UVTBIWCVLHSAJQ-UHFFFAOYSA-N
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Description

“N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine. This ring is substituted with a benzyl group, a methyl group, and an acetamide group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include substitution reactions at the various positions on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

A study by Subasri et al. (2016) explored the crystal structures of related compounds to N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide. The research found that these compounds exhibit a folded conformation, which is stabilized by intramolecular hydrogen bonds. This structural information is crucial for understanding the chemical properties and potential applications of these compounds in scientific research (Subasri et al., 2016).

Potential in Antitumor Agents

Gangjee et al. (2005) synthesized and evaluated compounds similar to this compound as antitumor agents. These compounds were found to be potent inhibitors of human dihydrofolate reductase and thymidylate synthase, which are key targets in cancer therapy. The study demonstrates the potential of these compounds in the development of new antitumor drugs (Gangjee et al., 2005).

Heterocyclic Synthesis Applications

Schmeyers and Kaupp (2002) conducted research on thioureido-acetamides, closely related to the compound . They found that these compounds are valuable for synthesizing various heterocyclic compounds in one-pot cascade reactions, showcasing their utility in creating diverse chemical structures with potential pharmaceutical applications (Schmeyers & Kaupp, 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrimidine derivatives are known to interact with enzymes and receptors in the body, leading to their biological effects .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide involves the condensation of benzylamine with 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid, followed by reduction of the resulting imine to form the final product.", "Starting Materials": ["Benzylamine", "2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid", "Sodium borohydride", "Methanol", "Acetic acid"], "Reaction": ["Step 1: Condensation of benzylamine with 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid in methanol and acetic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the final product, N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide."] }

CAS RN

898441-61-7

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35

IUPAC Name

N-benzyl-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H15N3O2S/c1-10-7-16-14(19)17-13(10)20-9-12(18)15-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,15,18)(H,16,17,19)

InChI Key

UVTBIWCVLHSAJQ-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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